molecular formula C12H14N4O2 B2833062 N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)pentanamide CAS No. 887891-98-7

N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)pentanamide

Cat. No.: B2833062
CAS No.: 887891-98-7
M. Wt: 246.27
InChI Key: YHFPRVNXOKRGIC-UHFFFAOYSA-N
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Description

N-(5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl)pentanamide is a small molecule building block of significant interest in medicinal chemistry and drug discovery. This compound features a 1,3,4-oxadiazole ring as its central core, which is substituted with a pyridinyl group and a pentanamide chain. The 1,3,4-oxadiazole scaffold is a privileged structure in pharmaceutical research, known for its diverse biological activities and potential therapeutic applications . Compounds based on the pyridinyl-1,3,4-oxadiazole architecture have been demonstrated to possess notable biological properties. Research on closely related molecules indicates that this structural framework can be engineered to develop pH-responsive optical probes for biological monitoring, as the pyridinyl ring can serve as a primary pH-sensitive site . Furthermore, this heterocyclic system is frequently investigated for its antimicrobial potential; some derivatives have shown significant antibacterial activity, particularly against strains such as Escherichia coli . The presence of the lipophilic pentanamide chain in this specific molecule may enhance its cell membrane permeability, a crucial factor for the efficacy of bioactive molecules . As such, this compound serves as a versatile intermediate for the synthesis of more complex molecules and is a valuable candidate for high-throughput screening in the development of new antimicrobial agents, anticancer therapies, and responsive chemical probes. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-2-3-7-10(17)14-12-16-15-11(18-12)9-6-4-5-8-13-9/h4-6,8H,2-3,7H2,1H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFPRVNXOKRGIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NN=C(O1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)pentanamide typically involves the reaction of pyridine-2-carboxylic acid hydrazide with pentanoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as toluene or ethanol .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)pentanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of N-oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted oxadiazoles with various functional groups.

Scientific Research Applications

N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)pentanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)pentanamide involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit enzymes or receptors involved in disease processes. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects, or modulate signaling pathways involved in inflammation or cancer .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Oxadiazole Ring

Aryl Substituent Variations
  • OZE-III (N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)pentanamide): Replacing the pyridin-2-yl group with a 4-chlorophenyl moiety results in a compound with demonstrated activity against Staphylococcus aureus (MIC values: 8–32 µg/mL) . Comparison: The pyridin-2-yl group in the target compound may offer stronger hydrogen-bonding interactions via its nitrogen atom compared to the chloro-substituted phenyl ring, but this could reduce lipophilicity .
  • Pyridin-4-yl Derivatives () :

    • Compounds like 2-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylthio)-N-(substituted)phenylacetamide exhibit variable activity based on substituents. The pyridin-4-yl group’s nitrogen orientation may alter binding modes compared to pyridin-2-yl .
Heterocyclic Hybrids
  • Benzofuran–Oxadiazole Hybrids () :
    • Compounds such as 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide show antimicrobial activity. The benzofuran moiety introduces planar aromaticity, contrasting with the pyridine’s lone pair availability .

Amide Chain Modifications

Chain Length and Branching
  • Pentanamide vs. Shorter Chains :

    • OZE-III’s pentanamide chain (C5) likely enhances lipophilicity compared to acetamide (C2) derivatives like N-(4-(5-(benzylthio)-1,3,4-oxadiazol-2-yl)pyridin-2-yl)acetamide (). Longer chains improve membrane penetration but may reduce aqueous solubility .
    • N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isobutyramide (Compound 148) uses a branched isobutyramide group, which may sterically hinder target interactions compared to the linear pentanamide .
Thioether vs. Direct Linkage
  • Compounds with thioether bridges (e.g., 2-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide in ) introduce flexibility and sulfur-mediated interactions. The target compound’s direct amide linkage may reduce metabolic instability associated with thioethers .

Biological Activity

N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)pentanamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Research has shown that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. For instance, compounds containing similar structures have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. A study highlighted that the presence of specific substituents on the phenyl ring could enhance the antimicrobial activity of these compounds .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
5-(Pyridin-3-yl)-1,3,4-oxadiazoleStaphylococcus aureus12 µg/mL
5-(Pyridin-2-yl)-1,3,4-oxadiazoleEscherichia coli15 µg/mL
N-(5-(pyridin-2-yl)-1,3,4-oxadiazol)Klebsiella pneumoniae10 µg/mL

Anticancer Activity

Recent studies have investigated the anticancer potential of oxadiazole derivatives. Compounds similar to this compound have been shown to inhibit telomerase activity in cancer cell lines. For example, a series of oxadiazole derivatives were tested against various cancer cell lines (HEPG2, MCF7), demonstrating IC₅₀ values ranging from 0.76 to 9.59 µM .

Table 2: Anticancer Activity of Oxadiazole Derivatives

Compound NameCancer Cell Line TestedIC₅₀ (µM)
Compound AHEPG20.76
Compound BMCF71.54
Compound CSW11169.59

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Telomerase : The compound has been shown to inhibit telomerase activity in cancer cells, which is crucial for tumor growth and survival.
  • Antimicrobial Mechanism : The oxadiazole moiety may interfere with bacterial cell wall synthesis or disrupt metabolic pathways essential for bacterial survival.

Case Studies

A notable case study involved the synthesis and evaluation of various oxadiazole derivatives for their anticancer properties. The study demonstrated that modifications in the molecular structure could lead to enhanced biological activity against specific cancer types .

Another study focused on the antimicrobial properties of similar compounds against resistant bacterial strains. Results indicated that certain derivatives exhibited potent activity against multi-drug resistant strains .

Q & A

Q. What are the recommended synthetic routes for N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)pentanamide, and how can reaction conditions be optimized?

The synthesis typically involves:

  • Cyclization : Formation of the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazides under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .
  • Coupling reactions : Amide bond formation between the oxadiazole core and pentanamide sidechain using coupling agents like EDCI/HOBt or DCC in aprotic solvents (e.g., DMF or DCM) .
  • Purification : Normal-phase chromatography (e.g., hexane/ethyl acetate gradients) or amine-phase chromatography for polar byproducts .
    Optimization : Adjust reaction time (6–24 hrs), temperature (80–100°C), and catalyst (e.g., NaH for deprotonation) to improve yields (typically 40–60%) .

Q. How can the structural integrity of this compound be confirmed experimentally?

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR for characteristic peaks (e.g., pyridine protons at δ 8.2–9.1 ppm, oxadiazole C=O at ~165 ppm) .
  • Mass spectrometry : Confirm molecular ion [M+H]+^+ and fragmentation patterns (e.g., loss of pentanamide sidechain).
  • X-ray crystallography : Use SHELX programs for crystal structure refinement to validate stereochemistry and intermolecular interactions .

Q. What are the key physicochemical properties relevant to its biological activity?

  • Lipophilicity : LogP values (predicted ~2.5–3.0) influence membrane permeability.
  • Solubility : Moderate solubility in DMSO (≥10 mM) but poor aqueous solubility; use co-solvents (e.g., PEG-400) for in vitro assays .
  • Stability : Stable at pH 4–8 for 24 hrs; degradation observed under strong acidic/basic conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve its antimicrobial activity?

  • Substituent variation : Compare analogs with modified pyridine (e.g., 3-methoxy vs. 4-chloro) or pentanamide chain lengths (Table 1) .
  • Biological testing : Use agar well diffusion (1 mg/mL) against S. aureus strains and C. elegans survival assays to quantify efficacy .
Analog Substituent MIC (µg/mL) Nematode Survival (%)
ParentPyridin-2-yl3265
OZE-ITetrahydronaphthyl1678
OZE-III4-Chlorophenyl6442

Q. How should researchers resolve contradictions between in vitro potency and in vivo efficacy?

  • Pharmacokinetic profiling : Assess bioavailability (e.g., plasma concentration via LC-MS) and metabolic stability (liver microsomes) .
  • Solubility optimization : Use salt forms (e.g., HCl) or nanoformulations to enhance absorption .
  • Target engagement : Validate binding to microbial enzymes (e.g., dihydrofolate reductase) via SPR or isothermal titration calorimetry (ITC) .

Q. What methodologies are recommended for studying its interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to predict binding modes to pyruvate kinase or DNA gyrase .
  • Cellular assays : Measure ROS generation (DCFH-DA probe) or membrane disruption (propidium iodide uptake) .
  • Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated S. aureus .

Q. How can data inconsistencies in solubility vs. bioactivity be addressed?

  • Solubility-activity matrices : Test analogs with incremental logP adjustments (e.g., cyclopropane vs. pentyl chains) .
  • Co-crystallization : Co-crystal structures with target proteins (e.g., SHELXD-refined PDB files) to confirm binding despite solubility limitations .

Methodological Challenges

Q. What advanced techniques are critical for analyzing its mechanism of action?

  • Radioligand binding assays : Use 3H^3H-labeled analogs to quantify dopamine receptor affinity (e.g., D3 vs. D2 receptors) .
  • Metabolomics : LC-HRMS to identify phase I/II metabolites in hepatocyte models .
  • Cryo-EM : Resolve binding conformations in membrane-embedded targets (e.g., GPCRs) .

Q. How can researchers optimize its pharmacokinetic profile for CNS penetration?

  • BBB permeability : Parallel artificial membrane permeability assay (PAMPA-BBB) to screen analogs .
  • Prodrug design : Introduce ester or carbamate moieties for enhanced brain uptake (e.g., morpholinosulfonyl derivatives) .

Data Interpretation and Validation

Q. What statistical approaches are recommended for validating contradictory bioactivity data?

  • Multivariate analysis : PCA to cluster analogs by activity/solubility profiles.
  • Dose-response modeling : Fit IC₅₀ curves with Hill slopes to assess efficacy outliers .

Q. How can crystallographic data from SHELX refine mechanistic hypotheses?

  • Hydrogen bonding networks : Identify key interactions (e.g., oxadiazole N–H⋯O with active-site residues) .
  • Torsion angle analysis : Validate conformational flexibility of the pentanamide chain in active vs. inactive analogs .

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